molecular formula C27H18FNO6 B13857718 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid

4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid

Katalognummer: B13857718
Molekulargewicht: 471.4 g/mol
InChI-Schlüssel: QCOZSJCGSCXYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid typically involves multiple steps, starting with the preparation of the xanthone core. The classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave heating and the use of catalysts like zinc chloride or phosphoryl chloride can significantly enhance the efficiency of the synthesis . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .

Wirkmechanismus

The mechanism of action of 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other xanthone derivatives such as:

Uniqueness

What sets 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C27H18FNO6

Molekulargewicht

471.4 g/mol

IUPAC-Name

4-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-17-8-5-15(30)11-19(17)22(28)12-21(25)24(18)16-6-3-13(26(31)32)9-20(16)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34)

InChI-Schlüssel

QCOZSJCGSCXYNW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=C(C=C5)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.